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Executive Summary

Hexaconazole, a broad-spectrum triazole fungicide, is widely used in agriculture. This technical
guide provides a comprehensive overview of its toxicological profile in mammals, intended for
researchers, scientists, and professionals in drug development. The document summarizes key
findings on acute, sub-chronic, and chronic toxicity, as well as its effects on reproduction,
development, genetic material, and the nervous system. The primary target organ for
hexaconazole toxicity is the liver, with effects observed across multiple species. It has also
been shown to disrupt steroidogenesis through the inhibition of cytochrome P450 enzymes and
modulate critical signaling pathways, including the Akt and MAPK cascades, leading to
downstream effects such as apoptosis and inflammation. This guide presents quantitative data
in structured tables for comparative analysis, details experimental protocols for key
toxicological studies, and provides visualizations of relevant biological pathways and
experimental workflows.

Introduction

Hexaconazole is a systemic fungicide that effectively controls a range of fungal diseases in
various crops.[1] Its mechanism of action in fungi involves the inhibition of ergosterol
biosynthesis, a vital component of fungal cell membranes.[1] However, its potential for
interaction with physiological pathways in non-target mammalian species necessitates a
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thorough toxicological evaluation. This guide synthesizes the available data to provide a
detailed toxicological profile of hexaconazole in mammals.

Toxicokinetics: Absorption, Distribution,
Metabolism, and Excretion (ADME)

Following oral administration in rats, hexaconazole is absorbed and extensively metabolized.
The primary routes of excretion are via the feces and urine.[2] Studies in mice have shown that
hexaconazole can be distributed to various tissues, with the highest concentrations found in the
liver, followed by the kidneys and brain.[3] The half-life in plasma has been reported to be in the
range of 3 to 4 hours in mice.[4]

Acute, Sub-chronic, and Chronic Toxicity

Hexaconazole exhibits low acute toxicity via oral, dermal, and inhalation routes of exposure.[5]
[6] However, repeated exposure in sub-chronic and chronic studies has consistently identified
the liver as the primary target organ in mice, rats, and dogs.[2][5] Observed effects include
increased liver weight, elevated liver enzymes, hepatocellular hypertrophy, and fatty infiltration
of the liver.[5]

Table 1: Summary of Acute Toxicity Data for Hexaconazole

. Toxicity
Test Species Route LD50 / LC50 Reference
Category

Acute Oral Rat (male) Oral 6,071 mg/kg Low [7]
Acute Oral Rat (female) Oral 2,189 mg/kg Low [7]
Acute Dermal  Rat Dermal >2,000 mg/kg  Low [7]
Acute

) Rat Inhalation >5.9 mg/L Low [7]
Inhalation

Table 2: Summary of Sub-chronic and Chronic Toxicity Studies on Hexaconazole
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Study
Duration

Species

NOAEL

LOAEL

Key Effects
at LOAEL

Reference

29-Day
Feeding

Mouse

3.75
mg/kg/day

15 mg/kg/day

Decreased
body weight
gain, [5]

hepatotoxicity

90-Day
Feeding

Rat

2.5
mg/kg/day

25 mg/kg/day

Fatty
changes in
the liver,
. (5]
vacuolation of
the adrenal

cortex.

90-Day Oral

Dog

5 mg/kg/day

25 mg/kg/day

Increased
liver
enzymes,
fatty
infiltration of

the liver.

1-Year Oral

Dog

2 mg/kg/day

10 mg/kg/day

Fatty
infiltration of [5]

the liver.

2-Year
Feeding

Rat

0.47
mg/kg/day

(males)

4.7
mg/kg/day

Increased
hepatocyte
hypertrophy, [7]
reduced body
weight gain.

2-Year
Feeding

Mouse

235
mg/kg/day

(males)

Decreased [5]
body weight

gain and food
efficiency,
hepatocellula

r hypertrophy,

fatty
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infiltration of

the liver.

Genotoxicity

The genotoxic potential of hexaconazole has been evaluated in a battery of in vitro and in vivo
assays. While the overall database suggests that hexaconazole is not mutagenic, some studies
have reported positive findings for clastogenicity (the ability to cause breaks in chromosomes).
[5][8] For instance, some in vitro studies using human lymphocytes and in vivo studies in
mouse bone marrow have shown an increase in chromosomal aberrations and sister chromatid
exchanges.[8] However, other studies, including the Ames assay and unscheduled DNA
synthesis assays, have been negative.[5]

Table 3: Summary of Genotoxicity Studies on Hexaconazole

Metabolic
Assay Type Test System L Result Reference
Activation
Ames Test S. typhimurium With and without ~ Negative [5]
Chromosomal Human ] ) -
] With and without  Positive [8]
Aberration Lymphocytes
Micronucleus Mouse Bone ) N
In vivo Positive [8]
Test Marrow
Unscheduled ) )
) Rat Hepatocytes In vitro Negative [5]
DNA Synthesis
Carcinogenicity

Long-term carcinogenicity studies have been conducted in rats and mice. In male rats, an
increased incidence of benign Leydig cell tumors in the testes was observed at high doses.[5]
[7] This has led to a classification of hexaconazole as a "Group C - Possible Human
Carcinogen" by the U.S. EPA.[7] The proposed mechanism for Leydig cell tumor formation is
linked to the disruption of the hypothalamic-pituitary-testicular axis, resulting from the inhibition
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of steroidogenesis.[9][10] In mice, there was a marginal increase in liver tumors, though this
was not considered statistically significant.[7]

Reproductive and Developmental Toxicity

Hexaconazole has been shown to induce reproductive and developmental effects in laboratory
animals. In a two-generation reproduction study in rats, effects such as decreased body weight
gain, reduced litter size, and decreased pup survival were observed at doses that also caused
parental toxicity.[5]

Developmental toxicity studies in rats and rabbits have demonstrated an increased
susceptibility of fetuses to hexaconazole.[5] In rats, developmental effects included delayed
ossification and an increase in the incidence of an extra rib at doses below those causing
maternal toxicity.[5] In rabbits, a decrease in fetal body weight was observed at doses not toxic
to the mother.[5]

Table 4: Summary of Reproductive and Developmental Toxicity of Hexaconazole

© 2025 BenchChem. All rights reserved. 5/16 Tech Support


https://publications.gc.ca/site/archivee-archived.html?url=https%3A%2F%2Fpublications.gc.ca%2FCollection%2FH113-4-25E.pdf
https://focusontoxpath.com/human-relevance-of-rodent-leydig-cell-tumors/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9964258/
https://journal.hep.com.cn/gid/EN/10.1007/s42764-025-00155-x
https://journal.hep.com.cn/gid/EN/10.1007/s42764-025-00155-x
https://journal.hep.com.cn/gid/EN/10.1007/s42764-025-00155-x
https://journal.hep.com.cn/gid/EN/10.1007/s42764-025-00155-x
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10858865?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Key
NOAEL LOAEL Develop
NOAEL LOAEL
Study . (Develo (Develo mental Referen
Species (Matern (Matern
Type pmental pmental Effects ce
al) al)
) ) at
LOAEL
Decrease
d pup
body
Two- weight
Generati 1 5 5 50 gain,
on Rat mg/kg/da mg/kg/da mg/kg/da mg/kg/da decrease [5]
Reprodu y y y y d litter
ction size,
decrease
d pup
survival.
Delayed
25 250 25 25 o
Develop ossificati
Rat mg/kg/da  mg/kg/da mg/kg/da  mg/kg/da [5]
mental on, extra
Y Y Y Y 14th rib.
Decrease
50 100 25 50
Develop ] d fetal
Rabbit mg/kg/da  mg/kg/da  mg/kg/da  mg/kg/da [5]
mental body
y y y y .
weight.
Neurotoxicity

Recent studies have indicated that hexaconazole may possess neurotoxic potential.[2] Sub-

chronic exposure in rats has been shown to affect cognitive function, leading to a deterioration

in learning and memory.[2] The proposed mechanism for this neurotoxicity involves the

induction of oxidative stress in the brain and a disorder of nerve signaling conduction, as

evidenced by notable changes in neurotransmitters.[2]
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Experimental Protocols

The toxicological evaluation of hexaconazole has been conducted following standardized
guidelines, primarily those established by the Organisation for Economic Co-operation and
Development (OECD). Below are detailed methodologies for key experiments cited in this
guide.

Chronic Toxicity Study (based on OECD Guideline 452)

o Test System: Typically conducted in rats, with at least 20 animals per sex per dose group.
o Administration: Hexaconazole is administered in the diet for a period of 24 months.

e Dose Levels: At least three dose levels plus a control group are used. Doses are selected
based on results from shorter-term studies to establish a dose-response relationship and a
No-Observed-Adverse-Effect Level (NOAEL).

e Observations:
o Clinical Signs: Animals are observed daily for any signs of toxicity.
o Body Weight and Food Consumption: Recorded weekly.

o Hematology and Clinical Chemistry: Blood samples are collected at 6, 12, 18, and 24
months for analysis of parameters such as red and white blood cell counts, hemoglobin,
liver enzymes (ALT, AST), and kidney function markers (BUN, creatinine).

o Ophthalmology: Examinations are performed prior to the start of the study and at
termination.

o Pathology:
o Gross Necropsy: All animals are subjected to a full necropsy at the end of the study.
o Organ Weights: Key organs, including the liver, kidneys, brain, and gonads, are weighed.

o Histopathology: A comprehensive set of tissues from all animals in the control and high-
dose groups is examined microscopically. Tissues from intermediate and low-dose groups
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are examined if treatment-related effects are observed at the high dose. Special attention
is given to the liver for signs of hypertrophy, fatty changes, and necrosis.

Two-Generation Reproduction Toxicity Study (based on
OECD Guideline 416)

o Test System: Wistar rats are commonly used, with a sufficient number of animals to ensure
at least 20 pregnant females per group.

o Administration: Hexaconazole is administered continuously in the diet to the parent (FO)
generation before mating, during mating, gestation, and lactation. The offspring (F1
generation) are then selected and also administered the test substance through to the
production of the F2 generation.[2][11]

e Dose Levels: At least three dose levels and a concurrent control group are used.
» Endpoints Evaluated:

o Parental (FO and F1):

Clinical observations, body weight, and food consumption.
» Mating and fertility indices (e.g., mating index, fertility index, gestation index).
» Estrus cycle monitoring.
= Sperm analysis (motility, morphology, and count).
» Gross necropsy and organ weights (reproductive organs).
» Histopathology of reproductive tissues.
o Offspring (F1 and F2):
= Viability and litter size at birth and during lactation.

» Pup sex ratio.
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Pup body weights.

Anogenital distance.

Age at vaginal opening and preputial separation.

Gross necropsy of selected pups.

In Vivo Mammalian Erythrocyte Micronucleus Test
(based on OECD Guideline 474)

o Test System: Typically performed in mice or rats.

o Administration: The test substance is administered via an appropriate route (e.g., oral
gavage, intraperitoneal injection), usually in two doses 24 hours apart.

e Dose Levels: A preliminary study is often conducted to determine the maximum tolerated
dose (MTD). At least three dose levels, a vehicle control, and a positive control are used in
the main study.

o Sample Collection: Bone marrow or peripheral blood is collected at 24 and 48 hours after the
last administration.

e Analysis:
o Smears are prepared and stained (e.g., with Giemsa).

o At least 4000 polychromatic erythrocytes (PCESs) per animal are scored for the presence
of micronuclei.

o The ratio of PCEs to normochromatic erythrocytes (NCESs) is determined to assess bone
marrow toxicity.

o Evaluation: A positive result is a statistically significant, dose-dependent increase in the
frequency of micronucleated PCEs.

Signaling Pathways and Mechanisms of Toxicity
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Hexaconazole's toxicity in mammals is linked to its interference with key cellular signaling
pathways.

Disruption of Steroidogenesis

As a triazole fungicide, hexaconazole's primary mode of action is the inhibition of cytochrome
P450 (CYP) enzymes.[9][12] In mammals, this can lead to the disruption of steroid hormone
synthesis (steroidogenesis). Hexaconazole has been shown to inhibit CYP enzymes involved in
this pathway, such as CYP3A4.[13] This inhibition can lead to reduced production of steroid
hormones like testosterone, which can have cascading effects on the reproductive system and
contribute to the development of Leydig cell tumors.[7][9] The process is initiated by the
transport of cholesterol into the mitochondria, a step regulated by the Steroidogenic Acute
Regulatory (StAR) protein, followed by a series of enzymatic conversions by CYP enzymes.[14]
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Disruption of Steroidogenesis by Hexaconazole.

Alteration of Akt and MAPK Signaling Pathways
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Hexaconazole has been shown to alter the Akt and Mitogen-Activated Protein Kinase (MAPK)
signaling pathways, which are crucial for regulating cell survival, proliferation, apoptosis, and
inflammation.[15]

The PI3K/Akt/mTOR pathway is a key pro-survival pathway. Inhibition of this pathway can lead
to apoptosis. Hexaconazole has been implicated in the modulation of the PI3K-Akt signaling
pathway.[5][11]

The MAPK pathways, including ERK, JNK, and p38, are involved in cellular responses to a
wide range of stimuli, including stress. Dysregulation of these pathways can lead to apoptosis
and inflammation. Hexaconazole exposure has been linked to the activation of these stress-
related pathways, resulting in increased apoptosis and the production of pro-inflammatory
cytokines.[15][16]
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Modulation of Akt and MAPK Signaling by Hexaconazole.

Experimental Workflow for an In Vivo Study

The following diagram illustrates a typical workflow for an in vivo toxicological study, such as a

90-day sub-chronic oral toxicity study.
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Workflow for a representative in vivo toxicity study.
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Conclusion

Hexaconazole demonstrates low acute toxicity in mammals. However, repeated exposure
poses a risk, with the liver being the primary target organ. The observed reproductive and
developmental toxicities, particularly the effects on the fetus at doses not toxic to the mother,
are of concern. The carcinogenic potential, evidenced by the induction of Leydig cell tumors in
rats, is linked to its endocrine-disrupting properties via inhibition of cytochrome P450 enzymes
involved in steroidogenesis. Furthermore, emerging evidence of neurotoxicity and the
modulation of critical cellular signaling pathways, such as Akt and MAPK, highlights the need
for a comprehensive understanding of its molecular mechanisms of action. This technical guide
provides a consolidated resource for researchers and professionals to aid in the risk
assessment and further investigation of hexaconazole and other triazole fungicides.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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